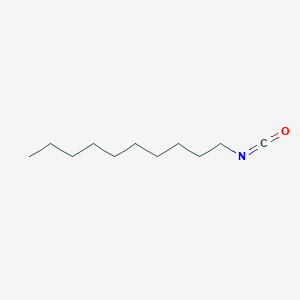

Decyl isocyanate

Vue d'ensemble

Description

Decyl isocyanate is an organic compound with the molecular formula CH₃(CH₂)₉NCO . It is a linear alkyl isocyanate, characterized by a long carbon chain attached to an isocyanate group. This compound is primarily used in organic synthesis and industrial applications due to its reactivity and versatility .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Decyl isocyanate can be synthesized from decylamine through a reaction with phosgene. The reaction typically involves the following steps:

Formation of Decylamine Hydrochloride: Decylamine reacts with hydrochloric acid to form decylamine hydrochloride.

Reaction with Phosgene: Decylamine hydrochloride is then reacted with phosgene to produce this compound.

Industrial Production Methods: The industrial production of isocyanates, including this compound, often involves the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These methods include the reduction carbonylation, oxidation carbonylation, and urea methods .

Analyse Des Réactions Chimiques

Types of Reactions: Decyl isocyanate undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form decylamine and carbon dioxide.

Alcoholysis: Reacts with alcohols to form carbamates (urethanes).

Aminolysis: Reacts with primary and secondary amines to form substituted ureas.

Common Reagents and Conditions:

Water: Hydrolysis reaction, often catalyzed by tertiary amines.

Alcohols: Alcoholysis reaction, catalyzed by tertiary amines or metal salts.

Amines: Aminolysis reaction, typically under mild conditions.

Major Products:

Carbamates (Urethanes): Formed from the reaction with alcohols.

Substituted Ureas: Formed from the reaction with amines.

Applications De Recherche Scientifique

Polymer Synthesis

Decyl isocyanate serves as a precursor in the synthesis of various polymers, particularly polyurethanes. Its intermediate carbon chain length provides favorable solubility characteristics and reactivity profiles. This balance makes it suitable for applications requiring both flexibility and durability.

| Polymer Type | Characteristics | Applications |

|---|---|---|

| Polyurethanes | Flexible, durable, resistant to abrasion | Coatings, adhesives |

| Statistical Copolymers | Tailored properties based on monomer ratios | Specialty applications |

| Block Copolymers | Enhanced thermal stability | High-performance materials |

Coatings and Adhesives

This compound enhances adhesion properties when chemically bonded with hydroxide groups on metal surfaces. This interaction is crucial for developing high-performance coatings that require strong adhesion to various substrates.

While this compound has beneficial applications, it also poses health risks. It has been classified as a skin and respiratory irritant, which necessitates careful handling in industrial environments. Prolonged exposure can lead to allergic reactions and occupational asthma among workers.

Case Study 1: Coating Formulation

A study demonstrated that incorporating this compound into a polyurethane coating formulation significantly improved adhesion to metal substrates compared to traditional formulations without this compound. The enhanced performance was attributed to the chemical bonding between this compound and hydroxide groups on the metal surface.

Case Study 2: Polymer Thermal Stability

Research on block copolymers synthesized from this compound revealed that varying the molar ratios of monomeric units affected their thermal degradation rates. The study utilized thermogravimetric analysis (TGA) to assess stability, showing that specific configurations led to improved thermal resistance.

Mécanisme D'action

The mechanism of action of decyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it susceptible to attack by nucleophiles such as water, alcohols, and amines. This reactivity allows this compound to form various derivatives, including carbamates and ureas, which have significant biological and industrial applications .

Comparaison Avec Des Composés Similaires

- Hexyl isocyanate (CH₃(CH₂)₅NCO)

- Octyl isocyanate (CH₃(CH₂)₇NCO)

- Dodecyl isocyanate (CH₃(CH₂)₁₁NCO)

- Hexathis compound (CH₃(CH₂)₁₅NCO)

Comparison: this compound is unique due to its specific carbon chain length, which influences its physical properties and reactivity. Compared to shorter-chain isocyanates like hexyl isocyanate, this compound has a higher boiling point and different solubility characteristics. Longer-chain isocyanates like dothis compound have even higher boiling points and may exhibit different reactivity patterns due to steric effects .

Activité Biologique

Decyl isocyanate (C10H19NCO) is an organic compound belonging to the isocyanate family, characterized by its molecular formula and notable reactivity. This compound has garnered attention in various fields due to its biological activity, particularly concerning toxicity and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its toxicological profile, mechanisms of action, and relevant case studies.

This compound appears as a colorless to pale yellow liquid with a distinctive odor. It has a molecular weight of approximately 197.3 g/mol and features the isocyanate functional group (-N=C=O), which is responsible for its chemical reactivity. The compound can be synthesized through various methods, including the reaction of decanol with phosgene or by direct amination of carbonyl compounds.

Toxicological Profile

This compound has been classified as a skin and respiratory irritant . Exposure to this compound can lead to allergic reactions and sensitization, emphasizing the need for stringent safety measures in industrial environments . The following table summarizes key toxicological data:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to react with nucleophiles, leading to the formation of adducts that may disrupt cellular functions. This reactivity underlies its potential as a toxic agent , particularly affecting respiratory tissues and skin. The mechanism involves:

- Activation of TRPA1 Ion Channels : Research indicates that isocyanates activate transient receptor potential ankyrin 1 (TRPA1) channels in sensory neurons, leading to nociceptive responses such as pain and irritation .

- Formation of Reactive Metabolites : Upon exposure, this compound can form reactive intermediates that bind covalently to proteins and nucleic acids, potentially resulting in cellular damage or immune responses.

Occupational Exposure

A significant body of research focuses on occupational exposure to this compound and other similar compounds in industrial settings. For instance, a study highlighted the incidence of asthma among workers exposed to isocyanates over prolonged periods. Symptoms included respiratory distress and allergic reactions, which were correlated with elevated levels of airborne isocyanates .

Antimicrobial Activity

While primarily noted for its toxicity, some studies have investigated the antimicrobial properties of this compound. It has shown potential activity against various bacterial strains, although specific data on this compound's efficacy compared to other isocyanates remains limited.

Comparative Analysis with Other Isocyanates

To contextualize the biological activity of this compound, it is useful to compare it with other aliphatic isocyanates:

| Compound Name | Molecular Formula | Toxicity Level | Biological Activity |

|---|---|---|---|

| This compound | C10H19NCO | Moderate irritant | Skin/respiratory irritant |

| Dothis compound | C12H25NCO | High irritant | Similar irritant properties |

| Hexyl Isocyanate | C6H13NCO | Low irritant | Limited biological activity |

Propriétés

IUPAC Name |

1-isocyanatodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-2-3-4-5-6-7-8-9-10-12-11-13/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEWMFDVBLLXFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403108 | |

| Record name | Decyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-69-1 | |

| Record name | Decyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of decyl isocyanate in creating thickening and clear aqueous compositions?

A1: this compound functions as a key component in the synthesis of polyurethane compounds, which are essential for thickening aqueous solutions while maintaining their clarity. [] The isocyanate group within this compound reacts with hydroxyl groups present in other components, such as polyalkylene glycols, to form urethane linkages. These linkages contribute to the formation of a polymeric network, resulting in increased viscosity and the desired thickening effect.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.